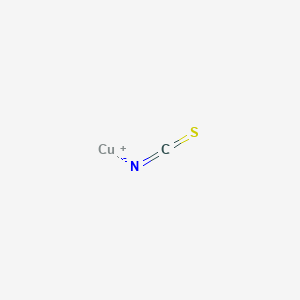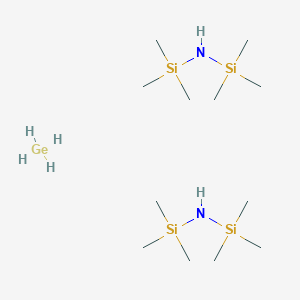
Dicyclohexylacetylchloride
Descripción general
Descripción
Dicyclohexylacetylchloride is an organic compound characterized by the presence of two cyclohexyl groups attached to an acetyl chloride moiety. This compound is of interest in various chemical syntheses due to its reactivity and structural features.
Aplicaciones Científicas De Investigación
Dicyclohexylacetylchloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biochemistry: It is used in the modification of biomolecules for research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylacetylchloride can be synthesized through the reaction of dicyclohexylmethanol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the alcohol reacts with the chlorinating agent to form the corresponding acetyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the process and ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylacetylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form dicyclohexylacetic acid and hydrochloric acid.
Reduction: It can be reduced to dicyclohexylmethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Dicyclohexylacetic Acid: Formed from hydrolysis.
Dicyclohexylmethanol: Formed from reduction.
Mecanismo De Acción
The mechanism of action of dicyclohexylacetylchloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include amines, alcohols, and thiols, which undergo nucleophilic attack on the carbonyl carbon of the acetyl chloride group.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylacetylchloride: Contains one cyclohexyl group instead of two.
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
Cyclohexylmethylchloride: Contains a methyl group instead of an acetyl group.
Uniqueness
Dicyclohexylacetylchloride is unique due to the presence of two bulky cyclohexyl groups, which influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome.
Propiedades
IUPAC Name |
2,2-dicyclohexylacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWLEXPKNLZVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Trifluoromethoxy)phenyl]oxan-4-ol](/img/structure/B8081221.png)







![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)
![Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate](/img/structure/B8081301.png)
![Methyl 3-[4-(aminomethyl)-2-fluorophenoxy]-4-methoxybenzoate](/img/structure/B8081307.png)
![[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]amine hydrochloride](/img/structure/B8081311.png)
![[2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]amine hydrochloride](/img/structure/B8081316.png)
